molecular formula C7H10ClN3O2 B1392959 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid hydrochloride CAS No. 1242339-11-2

4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid hydrochloride

Cat. No. B1392959
M. Wt: 203.62 g/mol
InChI Key: IHVOBNKRCWELIG-UHFFFAOYSA-N
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Description

“4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid hydrochloride” is a chemical compound . It is related to another compound, "1-(4-Methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid ethyl ester" .


Molecular Structure Analysis

The molecular structure of “4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid hydrochloride” can be represented by the InChI code: 1S/C6H9N3.2ClH/c1-2-7-3-5-4-8-9-6(1)5;;/h4,7H,1-3H2,(H,8,9);2*1H .


Chemical Reactions Analysis

Specific chemical reactions involving “4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid hydrochloride” were not found in the available resources .


Physical And Chemical Properties Analysis

The physical form of “4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid hydrochloride” is a solid . It should be stored at 4°C and protected from light . The molecular weight is 123.16 .

Scientific Research Applications

X-ray Powder Diffraction

X-ray powder diffraction data have been reported for related compounds, indicating their significance in structural analysis and purity assessment in the synthesis of anticoagulants like apixaban (Qing Wang et al., 2017).

Tautomerism in Heterocycles

These compounds exhibit interesting tautomeric behaviors, important in understanding their stability and reactivity. The structure of various transformation products in crystal and solution has been studied, contributing to the field of organic chemistry (A. Gubaidullin et al., 2014).

Corrosion Inhibition

Certain pyrazolopyridine derivatives have been investigated for their corrosion inhibition properties for mild steel, demonstrating potential industrial applications (A. Dandia et al., 2013).

Mycobacterium Tuberculosis Inhibition

Derivatives of tetrahydro-1H-pyrazolo[4,3-c]pyridine have been synthesized and evaluated for their inhibitory activity against Mycobacterium tuberculosis, indicating potential therapeutic applications (Ganesh Samala et al., 2013).

Synthesis of Condensed Pyrazoles

These compounds are used as precursors in cross-coupling reactions to synthesize various condensed pyrazoles, highlighting their role in medicinal chemistry and drug development (Eglė Arbačiauskienė et al., 2011).

Synthesis of Novel Fused Heterobicycles

These compounds have been used in the synthesis of novel fused heterobicycles, demonstrating their importance in the development of new chemical entities for pharmaceutical research (P. Karthikeyan et al., 2014).

Safety And Hazards

The compound is classified as harmful and has the hazard statements H302, H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using protective gloves/protective clothing/eye protection/face protection (P280), and others .

Future Directions

The future directions for the study and application of “4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid hydrochloride” are not specified in the available resources .

properties

IUPAC Name

4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2.ClH/c11-7(12)6-4-3-8-2-1-5(4)9-10-6;/h8H,1-3H2,(H,9,10)(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHVOBNKRCWELIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1NN=C2C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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